L-Thyroxine sodium salt pentahydrate
Overview
Description
L-Thyroxine sodium salt pentahydrate, also known as Sodium levothyroxine or T4, is a synthetically produced form of thyroxine . It is an iodine-containing hormone produced from thyroglobulin in the thyroid follicular cells . The stimulation of metabolic rate and regulation of growth and development by these hormones appear to be due to their effects on DNA transcription and thus, protein synthesis .
Synthesis Analysis
The synthesis of L-Thyroxine sodium salt pentahydrate involves the reaction of crude Levothyroxine with hot ethanol. A 50% NaOH solution is added to the hot reaction mixture until a clear solution is obtained. The reaction mixture is then refluxed for about 15 minutes .Molecular Structure Analysis
The linear formula of L-Thyroxine sodium salt pentahydrate is HOC6H2I2OC6H2I2CH2CH(NH2)COONa · 5H2O . It has a molecular weight of 888.93 . The SMILES string representation is O.O.O.O.O. [Na+].N [C@@H] (Cc1cc (I)c (Oc2cc (I)c (O)c (I)c2)c (I)c1)C ( [O-])=O .Chemical Reactions Analysis
L-Thyroxine sodium salt pentahydrate dissolves in 4 N NH4OH in methanol at 50 mg/ml to yield a clear to hazy, colorless to yellow solution .Scientific Research Applications
Crystal Structure and Stability
The crystal structure of L-thyroxine sodium salt pentahydrate, a common therapeutic agent, has been extensively studied. The compound's structure features a three-dimensional supramolecular network with distinct conformations of L-thyroxine anions linked by strong hydrogen bonds. These structural characteristics play a critical role in the stability of the drug, influencing its water transport, decay, and overall stability under various conditions. Furthermore, the coordination of sodium cations and the presence of non-coordinating water molecules contribute to these stability aspects (Katrusiak & Katrusiak, 2004).
Optical Purity Monitoring
The optical purity of L-thyroxine sodium salt in pharmaceuticals is crucial for its therapeutic effectiveness. A study conducted on the direct enantiomer separation of thyroxine on crown ether derived chiral columns emphasized the importance of maintaining high optical purity, typically above 99%, in commercialized L-thyroxine sodium tablets (Jeon & Lee, 2010).
Inclusion Complex for Enhanced Formulations
The incorporation of L-thyroxine into an inclusion complex with gamma cyclodextrin (γ-CD) represents a significant advancement in pharmaceutical formulations. This complexation aims to improve oral delivery by enhancing aqueous solubility, bioavailability, and stability, while reducing toxicity. Physicochemical characterizations of this inclusion complex offer insights into improved drug formulations (Lakkakula et al., 2012).
Interaction with Biological Polymers
The interaction of L-thyroxine with biological polymers like chitosan has been investigated to create new drug forms that regulate therapeutic concentrations in blood. Such interactions were analyzed using infrared spectroscopy and other methods, indicating non-toxic and potentially more effective forms of L-thyroxine for treating hypothyroidism (Safaraliyeva, 2022).
Thermal Stability Analysis
The thermal stability of L-thyroxine sodium salt hydrate, both in pureform and in pharmaceutical formulations, has been a subject of research. Studies have shown that the presence of excipients in formulations can affect the thermal stability of the active pharmaceutical ingredient. Through kinetic analysis and other methods, the degradation of L-thyroxine and its sodium salt hydrate under various conditions has been examined, providing valuable insights for pharmaceutical development and storage (Ledeți et al., 2016).
Hormone Levels in Biological Systems
In addition to pharmaceutical applications, the effects of L-thyroxine on biological systems have been studied. For instance, the impact of L-thyroxine on ovarian development and gestation in viviparous guppies was investigated, revealing that thyroxine treatment can accelerate the development of oocytes and potentially influence gestation processes in these fish (Lam & Loy, 1985).
Safety And Hazards
Future Directions
Levothyroxine is primarily used to treat hypothyroidism, a condition where the thyroid gland is no longer able to produce sufficient quantities of the thyroid hormones T4 and T3, resulting in diminished downstream effects of these hormones . The transient formulation procedures where temperature might go up or humidity might go down would not have a major impact on the API stability .
properties
IUPAC Name |
sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;pentahydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO4.Na.5H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;;;;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;5*1H2/q;+1;;;;;/p-1/t12-;;;;;;/m0....../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHCCAYJTTWMCX-QWPJCUCISA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.O.O.O.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)[O-])N.O.O.O.O.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20I4NNaO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209941 | |
Record name | Sodium L-thyroxine pentahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
888.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Levothroid | |
CAS RN |
6106-07-6, 55-03-8, 25416-65-3 | |
Record name | Levothyroxine sodium pentahydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006106076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium L-thyroxine pentahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Levothyroxine sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.202 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-Thyroxine Sodium Salt Pentahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, monosodium salt, hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVOTHYROXINE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J765S329G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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